molecular formula C16H11F2N3O4 B2809831 (5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 1209051-62-6

(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2809831
CAS No.: 1209051-62-6
M. Wt: 347.278
InChI Key: XSFVKGQIOLDIIB-UHFFFAOYSA-N
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Description

The compound (5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic molecule featuring a combination of isoxazole and pyridazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic synthesis. One common route includes:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. The nitrile oxide is often generated in situ from a hydroximoyl chloride under basic conditions.

    Attachment of the 2,4-Difluorophenyl Group: The 2,4-difluorophenyl group can be introduced through a Suzuki coupling reaction, where a boronic acid derivative of the 2,4-difluorophenyl group reacts with a halogenated isoxazole.

    Formation of the Pyridazine Ring: The pyridazine ring is typically synthesized via a condensation reaction between a hydrazine derivative and a diketone.

    Esterification: The final step involves the esterification of the pyridazine carboxylic acid with the isoxazole derivative under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for the cycloaddition and coupling reactions, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the isoxazole and pyridazine rings.

    Reduction: Reduction reactions can target the carbonyl groups within the pyridazine ring, potentially converting them to alcohols.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols or amines, depending on the specific reaction conditions.

    Substitution: Various substituted derivatives of the original compound, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of both isoxazole and pyridazine rings suggests it may interact with biological targets such as enzymes or receptors, potentially leading to applications in drug development for conditions like inflammation or cancer.

Industry

In industry, the compound’s unique structural features may be exploited in the development of new materials, such as polymers or coatings, that benefit from its stability and reactivity.

Mechanism of Action

The mechanism by which (5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate exerts its effects is likely related to its ability to interact with specific molecular targets. The isoxazole ring can participate in hydrogen bonding and π-π interactions, while the pyridazine ring may interact with metal ions or other electron-rich sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate: can be compared to other compounds with similar structural motifs, such as:

Uniqueness

The presence of the 2,4-difluorophenyl group in This compound imparts unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds, which may have different substituents on the phenyl ring, leading to variations in their chemical and biological behavior.

Properties

IUPAC Name

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 1-methyl-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2N3O4/c1-21-15(22)5-4-13(19-21)16(23)24-8-10-7-14(25-20-10)11-3-2-9(17)6-12(11)18/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSFVKGQIOLDIIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)OCC2=NOC(=C2)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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